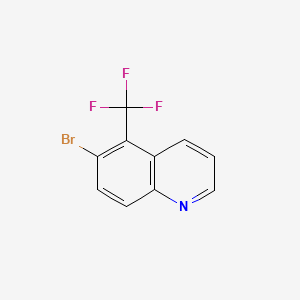

6-Bromo-5-(trifluoromethyl)quinoline

描述

属性

分子式 |

C10H5BrF3N |

|---|---|

分子量 |

276.05 g/mol |

IUPAC 名称 |

6-bromo-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-4-8-6(2-1-5-15-8)9(7)10(12,13)14/h1-5H |

InChI 键 |

DKLSORIQQXADLX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2C(F)(F)F)Br)N=C1 |

产品来源 |

United States |

准备方法

Starting Materials

m-Trifluoromethylaniline (3-amino-1-(trifluoromethyl)benzene) is used as the key aromatic amine.

Glycerol acts as the aldehyde source in the Skraup reaction.

Sulfuric acid serves as the acidic medium.

Reaction Conditions

The Skraup condensation is performed by heating m-trifluoromethylaniline with glycerol in concentrated sulfuric acid at 120–160 °C for 3–6 hours.

Potassium iodide and iodine may be added to promote the reaction.

Mechanism and Outcome

The reaction forms 5-(trifluoromethyl)quinoline as the initial product.

Subsequent bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) in concentrated sulfuric acid at 60–110 °C for 3–5 hours.

This step introduces the bromine atom selectively at the 6-position, yielding 6-bromo-5-(trifluoromethyl)quinoline.

Advantages

The process uses inexpensive and readily available starting materials.

It offers a relatively straightforward synthetic route with moderate to high yields.

The method allows for good regioselectivity in bromination.

Summary Table of Conditions

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|---|

| 1 | Skraup condensation | m-Trifluoromethylaniline, glycerol, KI, I2 | Concentrated sulfuric acid | 120–160 | 3–6 | 5-(trifluoromethyl)quinoline |

| 2 | Bromination | N-bromosuccinimide | Concentrated sulfuric acid | 60–110 | 3–5 | 6-bromo-5-(trifluoromethyl)quinoline |

Alternative Preparation via Halogen Exchange and Trifluoromethylation

Another approach involves starting from a brominated quinoline derivative and introducing the trifluoromethyl group via nucleophilic trifluoromethylation.

Starting Materials and Reagents

Brominated quinoline precursors such as 8-bromo-3-iodoquinoline can be used.

Trifluoromethyl-trimethylsilane (TMS-CF3) serves as the trifluoromethyl source.

Copper(I) iodide and potassium fluoride are used as catalysts and activators.

Anhydrous N-methylpyrrolidinone is the solvent.

Reaction Conditions

Cuprous iodide and potassium fluoride are heated under vacuum until a color change occurs, then suspended in N-methylpyrrolidinone.

The brominated quinoline and trifluoromethyl-trimethylsilane are added, and the mixture is stirred at 50 °C for 18 hours.

The product is extracted and purified by chromatography.

Outcome

- This method yields trifluoromethylated brominated quinoline derivatives, potentially including 6-bromo-5-(trifluoromethyl)quinoline depending on precursor substitution.

Summary Table of Conditions

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | CuI, KF, TMS-CF3, brominated quinoline | N-methylpyrrolidinone | 50 | 18 | Requires inert atmosphere, purification by chromatography |

Photophysical and Electrophilic Aromatic Substitution Methods

Recent research has demonstrated the synthesis of trifluoromethylated quinolines via electrophilic aromatic substitution catalyzed by sulfuric acid, starting from trifluoromethyl-substituted enamino ketones. Although this method has been applied mainly for 6-amino-4-(trifluoromethyl)quinolines, it provides insight into the formation of trifluoromethylated quinoline rings under acidic conditions, which could be adapted for brominated analogs.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Skraup condensation + Bromination | m-Trifluoromethylaniline, glycerol | Cyclization then bromination | Simple, cost-effective, good regioselectivity | Requires strong acid, harsh conditions |

| Halogen exchange + Trifluoromethylation | Brominated quinoline, TMS-CF3 | Nucleophilic trifluoromethylation | Mild conditions, selective trifluoromethylation | Requires specialized reagents, longer reaction time |

| Electrophilic aromatic substitution | Enamino ketones, sulfuric acid | Acid catalyzed cyclization | High yields, potential for functional diversity | Mainly for amino derivatives, less explored for brominated quinolines |

Research Findings and Yields

The Skraup condensation followed by bromination typically provides overall yields in the range of 50–70% for 6-bromo-5-(trifluoromethyl)quinoline.

The trifluoromethylation of brominated quinolines using trifluoromethyl-trimethylsilane under copper catalysis yields products in moderate yields (~60%).

Reaction times vary from 3 to 18 hours depending on the method and conditions.

化学反应分析

Types of Reactions

6-Bromo-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

科学研究应用

6-Bromo-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties, including antimicrobial and anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.

作用机制

The mechanism of action of 6-Bromo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with enzymes, receptors, and other biomolecules. The compound can modulate various biological processes, including enzyme inhibition, signal transduction, and gene expression .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 6-Bromo-5-(trifluoromethyl)quinoline with structurally related quinoline derivatives, focusing on substituent positions, synthetic pathways, and biological activities.

Substituent Positioning and Electronic Effects

- 8-Bromo-5-(trifluoromethyl)quinoline (): Bromine at the 8-position and -CF₃ at the 5-position. The 8-bromo substituent may sterically hinder reactions at adjacent positions, while the 5-CF₃ group could alter electron density differently compared to 6-Bromo-5-CF₃ due to proximity to the nitrogen atom .

- 6-Bromo-2-trifluoromethylquinoline (CAS 176722-64-8, ): Bromine at 6 and -CF₃ at 2.

- 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-22-0, ): Features a hydroxyl group at 4 and -CF₃ at 2. The hydroxyl group enhances solubility via hydrogen bonding, contrasting with the hydrophobic 5-CF₃ in the target compound .

Data Table: Key Comparative Properties

Key Findings and Implications

Substituent Position Dictates Reactivity : Bromine at the 6-position facilitates electrophilic substitution, while -CF₃ at 5 vs. 2 alters electronic effects and steric accessibility .

Biological Activity Correlation: Dual -CF₃ groups (e.g., 2,8-bis-CF₃) enhance antimycobacterial activity, suggesting that 6-Bromo-5-CF₃ quinoline might exhibit similar potency if tested .

生物活性

6-Bromo-5-(trifluoromethyl)quinoline is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. The introduction of halogenated groups, such as bromine and trifluoromethyl, can significantly influence the pharmacological profile of these compounds.

Antimicrobial Properties

Research indicates that 6-Bromo-5-(trifluoromethyl)quinoline exhibits notable antimicrobial activity. A study highlighted the compound's effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol . The mechanism appears to involve the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Antiviral Activity

The compound has shown potential as an antiviral agent. It was reported to reduce intracellular viral component production without being virucidal itself, suggesting a mechanism that interferes with early stages of viral life cycles. This property positions 6-Bromo-5-(trifluoromethyl)quinoline as a candidate for further development in antiviral therapies.

Anticancer Activity

In terms of anticancer properties, quinoline derivatives have been extensively studied. The compound's structural modifications have been linked to varying degrees of cytotoxicity against cancer cell lines. For instance, it has been noted that certain substitutions at the 6-position can enhance the compound's antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents significantly affect the biological activity of quinolines. For 6-Bromo-5-(trifluoromethyl)quinoline:

- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Trifluoromethyl Group : Contributes to electron-withdrawing properties, which can stabilize reactive intermediates during biological interactions.

These modifications can lead to enhanced efficacy against specific targets within microbial or cancerous cells.

Case Studies and Research Findings

- Antibacterial Activity : A comparative study found that 6-Bromo-5-(trifluoromethyl)quinoline had an MIC value of 50 µg/mL against S. aureus, indicating significant antibacterial potential .

- Antiviral Efficacy : Another study reported that the compound effectively inhibited viral replication in cell cultures without causing cytotoxic effects at therapeutic concentrations.

- Cytotoxicity in Cancer Cells : In vitro tests demonstrated varying levels of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

Table: Comparative Biological Activity of Quinoline Derivatives

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which 6-Bromo-5-(trifluoromethyl)quinoline interacts with its biological targets.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific pathogens or cancer types.

- Clinical Trials : Evaluating safety and efficacy in clinical settings to establish therapeutic potential.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-5-(trifluoromethyl)quinoline, and how can regioselectivity be optimized?

- Methodology : A common approach involves halogenation and trifluoromethylation of quinoline precursors. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by trifluoromethylation via copper-mediated cross-coupling or radical pathways. describes a regioselective synthesis of a related compound (5-Bromo-2-(perfluoroethyl)quinoline) using potassium tert-butoxide and trimethyl(pentafluoroethyl)silane in tetrahydrofuran (THF) at −20°C, yielding 84% . Optimizing reaction temperature and stoichiometry is critical for regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing 6-Bromo-5-(trifluoromethyl)quinoline?

- Methodology :

- NMR : and NMR can confirm substitution patterns, with deshielding effects observed for the trifluoromethyl group (~110–125 ppm in NMR).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., molecular ion peaks matching CHBrFN).

- X-ray Crystallography : Used to resolve structural ambiguities, as demonstrated for similar trifluoromethylquinoline derivatives in .

Q. What safety protocols are essential when handling 6-Bromo-5-(trifluoromethyl)quinoline?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Classify waste as halogenated organic and dispose via certified hazardous waste services () .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of the trifluoromethyl group enhances electrophilic substitution at adjacent positions. For Suzuki-Miyaura couplings, use palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids. highlights boronic acid derivatives (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) as compatible partners . Monitor reaction progress via TLC or LC-MS to optimize yields.

Q. What mechanistic insights explain the regioselectivity of bromination in trifluoromethyl-substituted quinolines?

- Methodology : Bromination typically occurs para to the trifluoromethyl group due to its electron-withdrawing effect, directing electrophiles to the 6-position. Computational studies (DFT calculations) can map electron density distribution. ’s synthesis of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline supports this regiochemical preference .

Q. How can structural modifications enhance the biological activity of 6-Bromo-5-(trifluoromethyl)quinoline derivatives?

- Methodology :

- Derivatization : Introduce substituents at the 2- or 8-positions (e.g., amino, hydroxyl) to improve solubility or target interactions. reports antitumor activity in 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives .

- Structure-Activity Relationship (SAR) : Screen derivatives against cancer cell lines (e.g., MTT assays) and compare IC values.

Q. What are the challenges in analyzing contradictory data from different synthetic methods?

- Methodology : Discrepancies in yield or regioselectivity often arise from variations in catalysts, solvents, or temperature. For example, ’s low-temperature (−20°C) conditions favor kinetic control, while higher temperatures may lead to thermodynamic products. Systematically replicate experiments while controlling variables (e.g., purity of starting materials, moisture levels) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。